molecular formula C17H16IN3O4S2 B3002165 2-iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865160-67-4

2-iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B3002165
CAS No.: 865160-67-4
M. Wt: 517.36
InChI Key: GHCZBILSLVTKBE-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with a sulfamoyl group at position 6, a 2-methoxyethyl moiety at position 3, and an iodo-substituted benzamide group at the N-position. Its Z-configuration around the exocyclic double bond (2Z) is critical for its stereoelectronic properties, influencing interactions with biological targets or materials . Structural analogs, such as BA92728 (4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide), share the benzothiazole backbone but differ in substituents, impacting their physicochemical and biological profiles .

Properties

IUPAC Name

2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O4S2/c1-25-9-8-21-14-7-6-11(27(19,23)24)10-15(14)26-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZBILSLVTKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole ring with 2-methoxyethyl halides under basic conditions.

    Final Coupling: The final step involves coupling the iodinated benzothiazole derivative with the appropriate benzamide derivative under suitable conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions due to its unique structural features.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Properties/Applications Reference
2-Iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Iodo-benzamide, 2-methoxyethyl, sulfamoyl 568.686 g/mol* Potential pharmacological activity (inferred from benzothiazole analogs); halogen-bonding motifs
BA92728: 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-...]benzamide Morpholinyl-sulfonyl, 2-methoxyethyl, sulfamoyl 568.686 g/mol Enhanced solubility due to morpholinyl group; possible kinase inhibition
W1: 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole-thioacetamido, dinitrophenyl ~520 g/mol Antimicrobial and anticancer activities (IC₅₀ values: 2–10 µM)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl, methylbenzamide 207.27 g/mol N,O-bidentate directing group for metal-catalyzed C–H functionalization

*Molecular weight inferred from structurally similar BA92728 .

Key Observations:

Substituent Effects on Bioactivity: The sulfamoyl group in the target compound and BA92728 contrasts with the sulfonyl group in BA92726. Sulfamoyl derivatives often exhibit enhanced hydrogen-bonding capacity, which may improve target binding compared to sulfonyl analogs . This could enhance binding specificity in protein-ligand interactions .

Synthetic Pathways: The target compound likely employs methods analogous to those for BA92728, involving cyclocondensation of 2-aminobenzothiazoles with activated benzoyl chlorides . details similar syntheses of benzisothiazolones via reactions of 2-(chlorosulfanyl)benzoyl chloride with amines, suggesting adaptability for sulfamoyl-containing systems . W1’s synthesis () uses thiourea derivatives and benzimidazole-thioacetamido groups, highlighting divergent strategies for heterocyclic benzamide derivatives .

Crystallographic and Computational Tools :

  • Structural validation of such compounds relies on software like SHELX and Mercury for refinement and visualization . For example, the iodine atom’s anisotropic displacement parameters would require careful treatment during refinement using SHELXL .

Research Findings and Implications

  • The sulfamoyl group may enhance solubility, a critical factor in drug design .

Biological Activity

2-iodo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential biological activities. Its structure features a benzothiazole ring, an iodine atom, and a methoxyethyl group, which contribute to its diverse interactions in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C₁₇H₁₆IN₃O₄S₂
  • IUPAC Name : 2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Protein-Ligand Interactions : It can bind to proteins or receptors, modulating their activity and affecting signal transduction pathways.
  • Antitumor Activity : Similar benzothiazole derivatives have shown promising results against various cancer cell lines through mechanisms that induce apoptosis or inhibit cell proliferation .

Biological Activity Overview

The compound's biological activities can be summarized in the following categories:

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor effects. For instance:

  • Case Study : In vitro studies demonstrated that related compounds exhibit IC₅₀ values as low as 0.06 μM against breast cancer cell lines (MCF-7) and other carcinomas .

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties:

  • Research Findings : Studies have shown efficacy against various bacterial and fungal strains. The structural modifications in benzothiazoles significantly influence their antimicrobial potency .

Antiparasitic Activity

Certain derivatives have been evaluated for their antiparasitic effects:

  • Example : Compounds similar to this compound have shown promising results against Leishmania and Trichomonas species .

Data Tables

Biological ActivityTarget OrganismsIC₅₀ ValuesReferences
AntitumorMCF-7 (Breast)0.06 μM
AntimicrobialVarious BacteriaVaries
AntiparasiticLeishmania, TrichomonasVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.